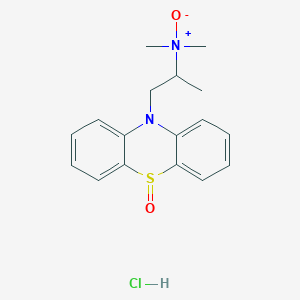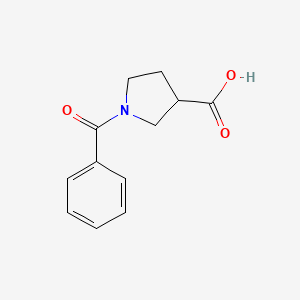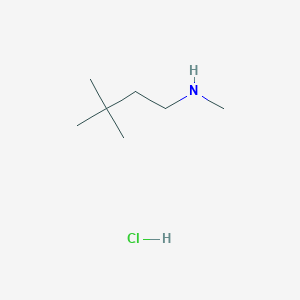
N,3,3-Trimethyl-1-butanamine hydrochloride
Vue d'ensemble
Description
“N,3,3-Trimethyl-1-butanamine hydrochloride” is a chemical compound with the molecular formula C7H17N•HCl . Its molecular weight is 151.68 .
Molecular Structure Analysis
The molecular structure of “N,3,3-Trimethyl-1-butanamine hydrochloride” consists of 7 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
“N,3,3-Trimethyl-1-butanamine hydrochloride” has a molecular weight of 151.68 . Other physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Enzymatic Synthesis Applications : A. Kamal et al. (2007) explored the enzymatic resolution of 3-hydroxy-4-(tosyloxy)butanenitrile using various lipases. This process led to the synthesis of (R)-carnitine hydrochloride, which includes N,3,3-Trimethyl-1-butanamine hydrochloride as a component (Kamal, Khanna, & Krishnaji, 2007).
Neuroprotection in Pharmacology : C. Hicks et al. (2000) studied the neuroprotective effects of certain Ca(2+) channel blockers, including compounds structurally related to N,3,3-Trimethyl-1-butanamine hydrochloride. Their research indicated significant protection against ischemia-induced brain injury, suggesting potential applications in treating neurodegenerative diseases (Hicks, Ward, & O'Neill, 2000).
Cardiometabolic Disease Treatment : Zeneng Wang et al. (2015) investigated the inhibition of trimethylamine (TMA) production, a gut-microbiota-dependent metabolite associated with cardiovascular risks. Their research suggests that targeting microbial production of TMA, related to N,3,3-Trimethyl-1-butanamine hydrochloride, could be a therapeutic approach for treating cardiometabolic diseases (Wang et al., 2015).
Hydrocarbon Chain Molecular Dynamics : M. Minitti and P. Weber (2007) investigated the conformational dynamics of N,N-dimethyl-2-butanamine, a molecule structurally similar to N,3,3-Trimethyl-1-butanamine hydrochloride. Their research provides insights into the behavior of flexible hydrocarbon molecules, which could have implications in materials science and molecular engineering (Minitti & Weber, 2007).
Propriétés
IUPAC Name |
N,3,3-trimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-7(2,3)5-6-8-4;/h8H,5-6H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCSDVBBFMZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,3-Trimethyl-1-butanamine hydrochloride | |
CAS RN |
1135288-12-8 | |
| Record name | (3,3-dimethylbutyl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

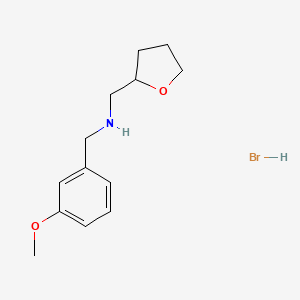



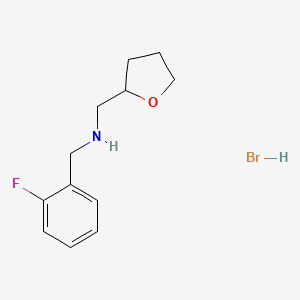
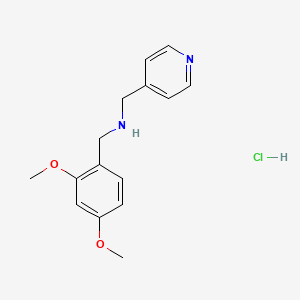
![Benzo[1,3]dioxol-5-ylmethyl-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B3083012.png)

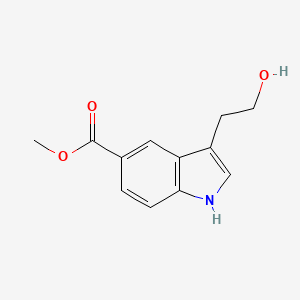
![Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate](/img/structure/B3083052.png)

